Phenol, 4-ethynyl-, acetate
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Description
Phenol, 4-ethynyl-, acetate, also known as ethynylphenyl acetate, is a chemical compound that can be synthesized and utilized in various chemical reactions. The compound is characterized by the presence of a phenolic group, an ethynyl linkage, and an acetate ester function. It is relevant in the synthesis of polymers, pharmaceuticals, and as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of compounds related to phenol, 4-ethynyl-, acetate involves several methods. One approach is the use of Horner-Emmons reagents, which are prepared from triethyl phosphonoacetate and phenols, to produce Z-unsaturated esters with high selectivity . Another method includes the acetylation of phenols using acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine, which is more effective than pyridine . Additionally, hyperbranched polyesters with phenol and acetate end groups can be synthesized through melt condensation of specific monomers . The acylation of phenol with various anhydrides in anhydrous acetic acid also leads to the formation of phenyl acetate .
Molecular Structure Analysis
The molecular structure of compounds similar to phenol, 4-ethynyl-, acetate has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of ethyl-2-(4-aminophenoxy) acetate, a related compound, was determined to be in the triclinic crystal system with specific unit cell parameters . Another related compound, (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, crystallizes in the orthorhombic space group, and its structure is stabilized by hydrogen bonds . The crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate shows that the molecule is nearly coplanar and forms a two-dimensional layer structure through intermolecular interactions .
Chemical Reactions Analysis
Phenol, 4-ethynyl-, acetate, and its derivatives can undergo various chemical reactions. For example, the synthesis of ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate involves condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution . Moreover, a wide variety of alcohols, phenols, and amines can be acetylated to form acetates using acetic anhydride with La(NO3)3·6H2O as a catalyst under solvent-free conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol, 4-ethynyl-, acetate derivatives are influenced by their molecular structure. The presence of different functional groups such as acetate esters, ethynyl linkages, and phenolic rings can affect properties like solubility, boiling point, melting point, and reactivity. The crystalline nature of some derivatives also suggests that they may have distinct melting points and solid-state properties, as evidenced by the detailed crystallographic studies . The use of spectroscopic methods such as NMR and IR, along with X-ray crystallography, provides a comprehensive understanding of these compounds' structures and, by extension, their physical and chemical behaviors .
Scientific Research Applications
Flavor and Aroma Analysis in Food Science
Research on the volatile compounds of Kedong sufu, a Chinese traditional fermented soybean product, identified the presence of phenolic compounds contributing to its unique flavor profile. Studies like these indicate the relevance of phenolic compounds, including derivatives of phenol, 4-ethynyl-, acetate, in analyzing and enhancing the flavors and aromas of fermented foods (Fan et al., 2019).
Antioxidant Properties
Phenolic compounds isolated from walnut kernels exhibited significant antioxidant activities, suggesting the potential antioxidant capacity of phenol, 4-ethynyl-, acetate derivatives. Such compounds could contribute to the development of natural antioxidants for use in food preservation and health supplements (Zhang et al., 2009).
Wine Analysis and Sensory Perception
The perception of specific volatile compounds, including ethyl acetate and 4-ethyl phenol, in wine can be influenced by serving temperature. This study suggests that derivatives of phenol, 4-ethynyl-, acetate may play a role in understanding and manipulating the sensory attributes of wines (Cliff & King, 2009).
Chemical Synthesis and Catalysis
Studies have demonstrated efficient methods for the acetylation of alcohols, phenols, and amines using acetic anhydride, with potential relevance for the synthesis of phenol, 4-ethynyl-, acetate derivatives. These methods could be applied in the synthesis of phenolic esters and other organic compounds (Reddy et al., 2006).
Analytical Chemistry
The determination of phenol concentrations in water samples involves derivatization to phenyl acetate, highlighting the importance of phenolic compounds and their derivatives in environmental monitoring and analysis (Park et al., 2017).
properties
IUPAC Name |
(4-ethynylphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUFMPJPALRVKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936523 |
Source
|
Record name | 4-Ethynylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-ethynyl-, acetate | |
CAS RN |
16141-18-7 |
Source
|
Record name | Phenol, 4-ethynyl-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016141187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethynylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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